An In-depth Technical Guide to PF-03654746 Tosylate: Chemical Structure, Properties, and Mechanism of Action
An In-depth Technical Guide to PF-03654746 Tosylate: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-03654746 Tosylate is a potent and selective histamine (B1213489) H3 receptor antagonist that has been investigated for its therapeutic potential in a range of neurological and inflammatory conditions. Its ability to readily cross the blood-brain barrier and modulate neurotransmitter release has made it a subject of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to PF-03654746 Tosylate. Detailed experimental protocols and visual representations of its signaling pathway are included to facilitate further research and development efforts.
Chemical Structure and Properties
PF-03654746 Tosylate is the tosylate salt of the active free base, N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide. The tosylate counter-ion is included to improve the salt's physicochemical properties, such as stability and solubility.
Chemical Structure:
-
PF-03654746 (Free Base):
-
IUPAC Name: (1R,3R)-N-Ethyl-3-fluoro-3-(3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)cyclobutane-1-carboxamide
-
Chemical Formula: C₁₈H₂₄F₂N₂O
-
-
PF-03654746 Tosylate:
Physicochemical Properties:
A summary of the key physicochemical properties of PF-03654746 Tosylate is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 494.6 g/mol | [1] |
| Appearance | Solid powder | |
| Solubility | Soluble in water and DMSO | [2] |
Mechanism of Action and Signaling Pathway
PF-03654746 is a potent and selective antagonist of the histamine H3 receptor.[3][4][5] The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily located in the central nervous system, where it acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons.
As an antagonist, PF-03654746 blocks the binding of endogenous histamine to the H3 receptor. The H3 receptor is constitutively active and is coupled to the Gαi/o subunit of the G protein complex. Activation of the H3 receptor by an agonist inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
By antagonizing the H3 receptor, PF-03654746 disinhibits adenylyl cyclase, resulting in an increase in cAMP production. This modulation of cAMP levels influences the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately leading to an increase in the synthesis and release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. This enhanced neurotransmitter release is believed to be the primary mechanism underlying the therapeutic effects of PF-03654746 in various CNS disorders.
Pharmacological and Pharmacokinetic Properties
PF-03654746 exhibits high affinity and selectivity for the human histamine H3 receptor. Its pharmacokinetic profile is characterized by good oral bioavailability and significant brain penetration, which are critical attributes for a centrally acting therapeutic agent.
Pharmacological Properties:
| Parameter | Species | Value | Assay | Reference |
| Ki | Human | 2.3 nM | Radioligand binding assay with [³H]-n-alpha-methylhistamine | [6] |
| pKi | Human | 8.64 | Radioligand binding assay | [6] |
| pKi | Human | 8.77 | Functional assay (cAMP inhibition) in HEK293 cells | [6] |
Pharmacokinetic Properties:
| Parameter | Species | Value | Method | Reference |
| Oral Bioavailability | Rat | High (Specific value not publicly available) | In vivo studies | [4] |
| Brain Penetration | Rat | High (Cb,u:Cp,u of 2.11) | In vivo studies and PET imaging | [6] |
Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor Affinity
Objective: To determine the binding affinity (Ki) of PF-03654746 for the human histamine H3 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor.
-
[³H]-n-alpha-methylhistamine (radioligand).
-
PF-03654746 Tosylate.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., high concentration of unlabeled histamine or a known H3 agonist/antagonist).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the human H3 receptor.
-
In a 96-well plate, add a fixed concentration of [³H]-n-alpha-methylhistamine and varying concentrations of PF-03654746 to the cell membrane preparation.
-
For determining non-specific binding, add a high concentration of an unlabeled ligand to a separate set of wells.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression analysis to determine the IC50 value, which is the concentration of PF-03654746 that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Brain Penetration
Objective: To determine the brain-to-plasma concentration ratio of PF-03654746.
Materials:
-
Laboratory animals (e.g., rats).
-
PF-03654746 Tosylate formulation for oral or intravenous administration.
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant).
-
Brain tissue homogenization equipment.
-
LC-MS/MS system for quantitative analysis.
Procedure:
-
Administer a known dose of PF-03654746 to the animals via the desired route (e.g., oral gavage).
-
At various time points post-administration, collect blood samples via a suitable method (e.g., tail vein).
-
At the final time point, euthanize the animals and perfuse the circulatory system with saline to remove blood from the brain tissue.
-
Excise the brain and homogenize it in a suitable buffer.
-
Process the plasma and brain homogenate samples to extract the drug (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of PF-03654746 in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio (Cb/Cp) at each time point.
-
To determine the unbound brain-to-unbound plasma ratio (Kp,uu), measure the fraction of unbound drug in plasma (fu,p) and brain homogenate (fu,b) using techniques like equilibrium dialysis. The Kp,uu is then calculated as (Cb/Cp) * (fu,p/fu,b).
Synthesis and Analytical Methods
The synthesis of PF-03654746 involves a multi-step process, with the core structure being a substituted cyclobutanecarboxamide. The detailed synthesis is proprietary information of Pfizer, however, related synthetic strategies for similar compounds are available in the medicinal chemistry literature.
Analytical Methods: Quantitative analysis of PF-03654746 in biological matrices is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity for accurate determination of drug concentrations.
Typical HPLC-MS/MS Method Parameters:
-
Chromatographic Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for PF-03654746 and an internal standard.
Clinical Development
PF-03654746 has been evaluated in clinical trials for several indications, including Attention-Deficit/Hyperactivity Disorder (ADHD), Tourette's Syndrome, and allergic rhinitis.[4][5]
Conclusion
PF-03654746 Tosylate is a well-characterized, potent, and selective histamine H3 receptor antagonist with favorable pharmacokinetic properties for CNS applications. The information provided in this technical guide, including its chemical properties, mechanism of action, and experimental methodologies, serves as a valuable resource for researchers and drug development professionals working in the field of neuroscience and related therapeutic areas. Further investigation into its clinical efficacy and safety profile will continue to define its potential role in modern medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Presynaptic H3 autoreceptors modulate histamine synthesis through cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. Constitutive activity of H3 autoreceptors modulates histamine synthesis in rat brain through the cAMP/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative projection of human brain penetration of the H3 antagonist PF-03654746 by integrating rat-derived brain partitioning and PET receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
